DI-M-TOLYL CARBONATE
Overview
Description
DI-M-TOLYL CARBONATE, also known as carbonic acid di-m-tolyl ester, is a chemical compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It appears as a colorless to pale yellow crystalline powder with a distinctive aroma. This compound is stable at room temperature, insoluble in water, but soluble in organic solvents such as alcohols, ethers, and ketones .
Mechanism of Action
Mode of Action
It can be inferred from related compounds that it may undergo reactions with biological molecules, possibly through processes such as suzuki–miyaura cross-coupling . This reaction is a type of carbon–carbon bond forming reaction, which could lead to changes in the structure and function of the target molecules .
Biochemical Pathways
For example, it might disrupt the normal functioning of enzymes or other proteins, alter signal transduction pathways, or interfere with the normal metabolism of cells .
Pharmacokinetics
As with any compound, these properties would be crucial in determining its bioavailability and overall biological effects .
Result of Action
Based on its potential reactivity, it could conceivably cause a variety of changes at the molecular and cellular level, such as altering protein structure or function, disrupting cellular processes, or inducing cellular damage .
Action Environment
The action of Bis(3-methylphenyl) carbonate, like that of any compound, could be influenced by a variety of environmental factors. These might include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the biological system in which it is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: DI-M-TOLYL CARBONATE is typically synthesized through the reaction of m-tolyl alcohol with phosgene or its derivatives under acidic conditions. The reaction involves the formation of an intermediate chloroformate, which then reacts with another molecule of m-tolyl alcohol to form the carbonate ester .
Industrial Production Methods: In industrial settings, this compound is produced by reacting m-tolyl alcohol with dimethyl carbonate in the presence of a catalyst. This method is preferred due to its higher yield and lower environmental impact compared to phosgene-based methods . The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.
Chemical Reactions Analysis
Types of Reactions: DI-M-TOLYL CARBONATE undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form m-tolyl alcohol and carbon dioxide.
Transesterification: Reacts with alcohols to form different carbonate esters.
Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, catalysts such as titanium alkoxides.
Substitution: Amines, often under mild heating.
Major Products:
Hydrolysis: m-Tolyl alcohol, carbon dioxide.
Transesterification: Various carbonate esters.
Substitution: Carbamates.
Scientific Research Applications
DI-M-TOLYL CARBONATE is utilized in several scientific research fields:
Comparison with Similar Compounds
Diphenyl Carbonate: Similar in structure but uses phenyl groups instead of m-tolyl groups.
Dimethyl Carbonate: A simpler carbonate ester with methyl groups.
Diethyl Carbonate: Contains ethyl groups instead of m-tolyl groups.
Uniqueness: DI-M-TOLYL CARBONATE is unique due to its specific aromatic m-tolyl groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
bis(3-methylphenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNXWPJDVOHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278127 | |
Record name | bis(3-methylphenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620-52-0 | |
Record name | Di(m-cresyl) carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | bis(3-methylphenyl) carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI(M-CRESYL) CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW67J05KRT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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